molecular formula C24H34O5 B13402198 Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate

Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate

Cat. No.: B13402198
M. Wt: 402.5 g/mol
InChI Key: UQBYFURYGYNQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate is a complex organic compound known for its unique structure and significant applications in various fields. This compound is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the cyclopentyl ring, followed by the addition of the hept-5-enoate side chain. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets in the body. It can bind to prostaglandin receptors, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved include the modulation of inflammatory responses and the regulation of smooth muscle contraction .

Properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBYFURYGYNQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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